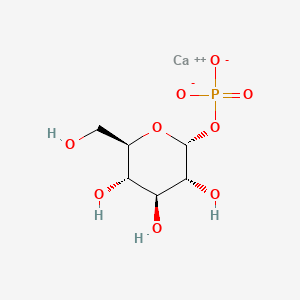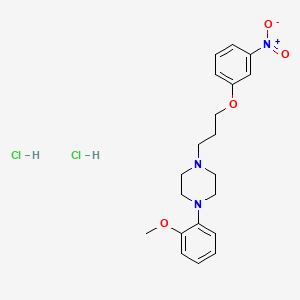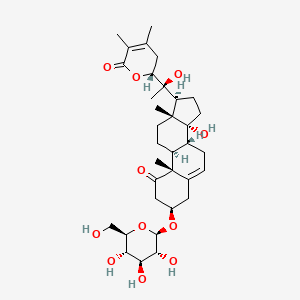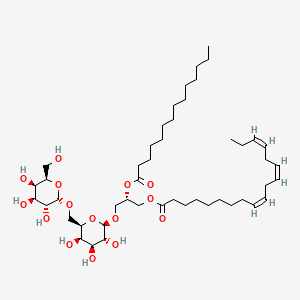
alpha-Glucose-1-phosphate calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Glucose-1-phosphate calcium is a calcium salt of alpha-glucose-1-phosphate, a phosphorylated sugar molecule. This compound plays a crucial role in carbohydrate metabolism, particularly in glycogen synthesis and degradation. It is an essential intermediate in the biochemical pathways that manage energy storage and release in living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Glucose-1-phosphate can be synthesized enzymatically using alpha-glucan phosphorylase. This enzyme catalyzes the polymerization of alpha-D-glucose-1-phosphate monomers from a maltooligosaccharide primer to produce alpha(1→4)-glucan, such as amylose . The reaction typically occurs at 40°C for 24 hours, with the products being isolated by centrifugation and characterized using NMR spectroscopy and X-ray diffraction .
Industrial Production Methods
Industrial production of alpha-glucose-1-phosphate often involves the use of sucrose phosphorylase, which catalyzes the hydrolysis of sucrose to generate alpha-glucose-1-phosphate . This method is advantageous due to its efficiency and the availability of sucrose as a starting material.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Glucose-1-phosphate calcium undergoes several types of chemical reactions, including:
Phosphorolysis: Catalyzed by alpha-glucan phosphorylase, this reaction involves the cleavage of alpha-1,4-linked polysaccharides to release alpha-glucose-1-phosphate.
Isomerization: Alpha-glucose-1-phosphate can be converted to glucose-6-phosphate by the enzyme phosphoglucomutase.
Common Reagents and Conditions
Phosphorolysis: Requires alpha-glucan phosphorylase and inorganic phosphate.
Isomerization: Requires phosphoglucomutase and magnesium ions as cofactors.
Major Products
Phosphorolysis: Produces alpha-glucose-1-phosphate from glycogen or starch.
Isomerization: Produces glucose-6-phosphate from alpha-glucose-1-phosphate.
Aplicaciones Científicas De Investigación
Alpha-Glucose-1-phosphate calcium has diverse applications in scientific research:
Mecanismo De Acción
Alpha-Glucose-1-phosphate calcium exerts its effects primarily through its role in carbohydrate metabolism. It serves as a substrate for enzymes like alpha-glucan phosphorylase and phosphoglucomutase, facilitating the synthesis and degradation of glycogen . The compound’s phosphate group interacts with these enzymes, enabling the transfer of glucose units and the regulation of energy storage and release .
Comparación Con Compuestos Similares
Similar Compounds
Glucose-6-phosphate: An isomer of alpha-glucose-1-phosphate involved in glycolysis and gluconeogenesis.
Sucrose phosphorylase: Catalyzes the production of alpha-glucose-1-phosphate from sucrose.
Phosphoglucomutase: Catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.
Uniqueness
Alpha-Glucose-1-phosphate calcium is unique due to its specific role in glycogen metabolism and its ability to act as a substrate for multiple enzymes involved in carbohydrate metabolism. Its calcium salt form also provides additional stability and solubility, making it suitable for various industrial and medical applications .
Propiedades
Número CAS |
906339-52-4 |
|---|---|
Fórmula molecular |
C6H11CaO9P |
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ca/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6-;/m1./s1 |
Clave InChI |
SZEAWVBDHYTRFE-WYRLRVFGSA-L |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B12741327.png)
